molecular formula C13H20BNO8 B12822983 1-Butyl-1-methylpyrrolidinium bis[oxalato(2-)]borate CAS No. 625835-91-8

1-Butyl-1-methylpyrrolidinium bis[oxalato(2-)]borate

Cat. No.: B12822983
CAS No.: 625835-91-8
M. Wt: 329.11 g/mol
InChI Key: GZBLDZPBUHQNNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-1-methylpyrrolidinium bis[oxalato(2-)]borate is an ionic liquid with the molecular formula C9H20N.C4BO8. It is known for its unique properties, including high thermal stability and low volatility, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butyl-1-methylpyrrolidinium bis[oxalato(2-)]borate typically involves the reaction of 1-butyl-1-methylpyrrolidinium chloride with potassium bis(oxalato)borate in an aqueous medium. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired ionic liquid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to obtain the compound with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

1-Butyl-1-methylpyrrolidinium bis[oxalato(2-)]borate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced species.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxalate derivatives, while reduction reactions may produce borate species .

Scientific Research Applications

1-Butyl-1-methylpyrrolidinium bis[oxalato(2-)]borate has a wide range of scientific research applications, including:

    Chemistry: It is used as a solvent and catalyst in various chemical reactions due to its unique properties.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems.

    Industry: It is used in industrial processes such as electrochemical applications, including batteries and capacitors.

Mechanism of Action

The mechanism of action of 1-Butyl-1-methylpyrrolidinium bis[oxalato(2-)]borate involves its interaction with molecular targets through various pathways. The compound can interact with enzymes, receptors, and other biomolecules, leading to changes in their activity and function. The specific pathways involved depend on the context of its application .

Comparison with Similar Compounds

Similar Compounds

    1-Butyl-1-methylpyrrolidinium tetracyanoborate: Similar in structure but with different anionic components.

    1-Butyl-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide: Another ionic liquid with distinct properties and applications.

    1-Butyl-3-methylimidazolium chloride: A related ionic liquid with different cationic and anionic components.

Uniqueness

1-Butyl-1-methylpyrrolidinium bis[oxalato(2-)]borate is unique due to its specific combination of cation and anion, which imparts distinct properties such as high thermal stability and low volatility. These properties make it particularly suitable for applications in high-temperature and low-volatility environments .

Properties

CAS No.

625835-91-8

Molecular Formula

C13H20BNO8

Molecular Weight

329.11 g/mol

IUPAC Name

1-butyl-1-methylpyrrolidin-1-ium;1,4,6,9-tetraoxa-5-boranuidaspiro[4.4]nonane-2,3,7,8-tetrone

InChI

InChI=1S/C9H20N.C4BO8/c1-3-4-7-10(2)8-5-6-9-10;6-1-2(7)11-5(10-1)12-3(8)4(9)13-5/h3-9H2,1-2H3;/q+1;-1

InChI Key

GZBLDZPBUHQNNZ-UHFFFAOYSA-N

Canonical SMILES

[B-]12(OC(=O)C(=O)O1)OC(=O)C(=O)O2.CCCC[N+]1(CCCC1)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.